1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(2-pyrimidinyl)-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(2-pyrimidinyl)- is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core with a chlorine atom at the 5-position and a pyrimidinyl group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(2-pyrimidinyl)- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-pyridinamine and 2-chloropyrimidine.
Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 3-pyridinamine with 2-chloropyrimidine under suitable conditions.
Cyclization: The intermediate undergoes cyclization to form the pyrrolo[2,3-b]pyridine core. This step often requires the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Chlorination: The final step involves the introduction of a chlorine atom at the 5-position of the pyrrolo[2,3-b]pyridine core. This can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(2-pyrimidinyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(2-pyrimidinyl)- has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of protein kinases, which are important targets in cancer therapy.
Biological Studies: The compound is studied for its potential to inhibit fibroblast growth factor receptors (FGFRs), which play a role in tumor growth and angiogenesis.
Chemical Biology: It serves as a probe to study various biological pathways and molecular interactions.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(2-pyrimidinyl)- involves its interaction with specific molecular targets:
Molecular Targets: The compound targets protein kinases, particularly FGFRs, by binding to their active sites and inhibiting their activity.
Pathways Involved: Inhibition of FGFRs leads to the disruption of signaling pathways involved in cell proliferation, migration, and survival, thereby exerting anti-tumor effects.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: The parent compound without the chlorine and pyrimidinyl substitutions.
5-Bromo-1H-pyrrolo[2,3-b]pyridine: A similar compound with a bromine atom instead of chlorine at the 5-position.
1H-Pyrrolo[2,3-c]pyridine: A structural isomer with different positioning of the nitrogen atoms in the ring.
Uniqueness
1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(2-pyrimidinyl)- is unique due to its specific substitutions, which confer distinct biological activities and chemical reactivity. The presence of the chlorine atom and the pyrimidinyl group enhances its potential as a kinase inhibitor and its utility in medicinal chemistry .
Properties
Molecular Formula |
C11H7ClN4 |
---|---|
Molecular Weight |
230.65 g/mol |
IUPAC Name |
5-chloro-3-pyrimidin-2-yl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C11H7ClN4/c12-7-4-8-9(6-16-10(8)15-5-7)11-13-2-1-3-14-11/h1-6H,(H,15,16) |
InChI Key |
ZHQYNBXYFUSJPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C2=CNC3=C2C=C(C=N3)Cl |
Origin of Product |
United States |
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